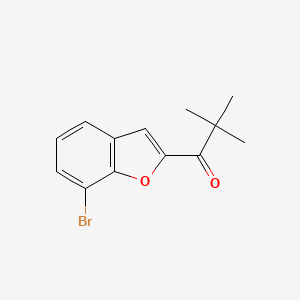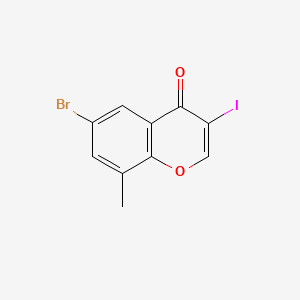
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal and synthetic compounds. This compound is characterized by the presence of bromine and iodine atoms at specific positions on the chromenone ring, which can influence its chemical reactivity and biological activity .
Méthodes De Préparation
The synthesis of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the bromination and iodination of a chromenone precursor. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and solvent conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Bromo-3-iodo-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
6-Bromo-3-iodo-8-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
6-Bromo-3-methyl-4H-chromen-4-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodo-6-methylchromone: Similar structure but lacks the bromine atom, affecting its chemical properties and applications
The uniqueness of this compound lies in its dual halogenation, which can provide distinct advantages in synthetic and biological applications .
Propriétés
Formule moléculaire |
C10H6BrIO2 |
|---|---|
Poids moléculaire |
364.96 g/mol |
Nom IUPAC |
6-bromo-3-iodo-8-methylchromen-4-one |
InChI |
InChI=1S/C10H6BrIO2/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3 |
Clé InChI |
DTSDEKBDAPYFKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OC=C(C2=O)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


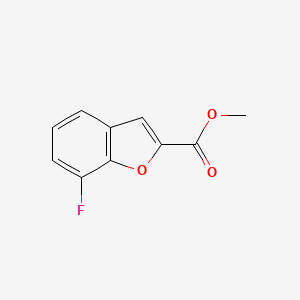
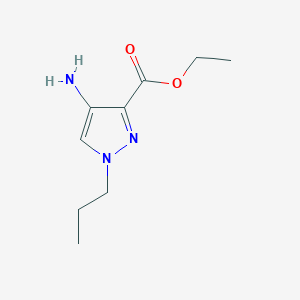
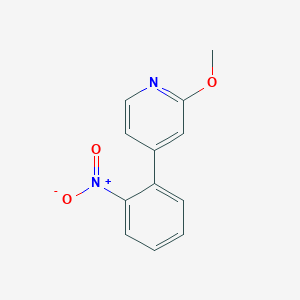
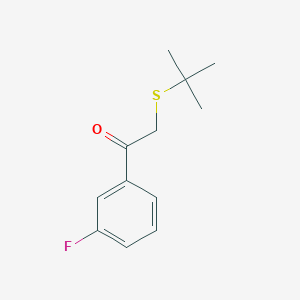
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)
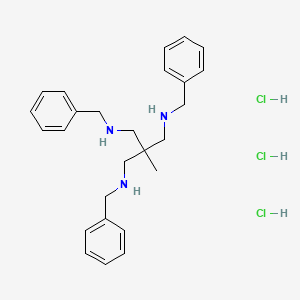
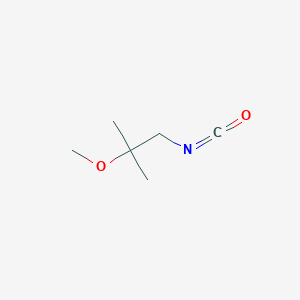
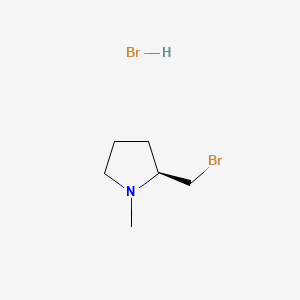
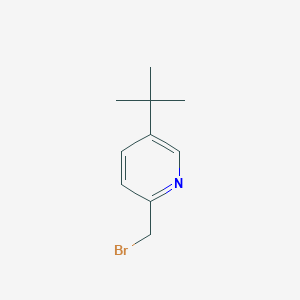
![(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
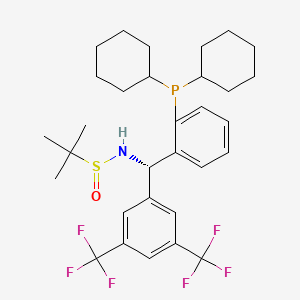
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)
